1-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]ethanone hydrochloride
Description
Bicyclo[2.2.1]heptane Framework Analysis
The core structure of this compound derives from the norbornane skeleton (bicyclo[2.2.1]heptane), a bridged bicyclic hydrocarbon featuring two fused cyclohexane rings with a methylene bridge at the 1,4-positions. In 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]ethanone hydrochloride, two nitrogen atoms replace carbons at the 2- and 5-positions of the bicyclic system, creating a diazabicyclo scaffold. This substitution introduces strain due to the fixed 96° bridgehead angle, which influences reactivity and conformational stability.
The molecular formula C₇H₁₃ClN₂O reflects the addition of an acetyl group (-COCH₃) at the 2-position nitrogen and a hydrochloride counterion. X-ray crystallography data (unavailable in public sources) would typically confirm the chair-like conformation of the bicyclo system, with the acetyl group occupying an equatorial position to minimize steric hindrance.
Stereochemical Configuration at 1S and 4S Positions
The stereodescriptors (1S,4S) denote the absolute configuration of the bridgehead carbons. In the bicyclo[2.2.1]heptane system, these positions are chiral centers due to the non-planar arrangement of the fused rings. The S configuration at both centers ensures a specific spatial orientation of substituents, critical for binding in biological targets such as neurotransmitter receptors.
The enantiomeric purity of this compound is often verified via chiral chromatography or optical rotation measurements. For example, the related compound (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane exhibits a specific rotation of $$[α]_D^{20} = -15.6°$$ (c = 1.0, CHCl₃), confirming its stereochemical integrity.
Systematic IUPAC Nomenclature and CAS Registry Variations
The IUPAC name This compound adheres to the following conventions:
- Bicyclo[2.2.1]heptane : Indicates a seven-membered bicyclic system with bridge lengths of 2, 2, and 1 carbons.
- 2,5-Diaza : Specifies nitrogen atoms at positions 2 and 5.
- (1S,4S) : Denotes the stereochemistry of bridgehead carbons.
- Ethanone : Refers to the acetyl group (-COCH₃) substituent.
The CAS registry number 1190927-48-0 uniquely identifies this compound, while synonyms include 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride and SY3H99DEFD61 (Synthonix Corporation code). Discrepancies in naming often arise between databases; for instance, PubChem refers to similar structures as "2,5-diazabicyclo[2.2.1]heptane derivatives," whereas ChemSpider uses "diazabicyclooctane" for larger ring systems.
Comparative Analysis of Diazabicyclic Scaffold Isomers
Diazabicyclic compounds exhibit diverse pharmacological profiles based on ring size and nitrogen placement. The table below contrasts key isomers:
The [2.2.1] system’s compact structure enhances rigidity compared to the more flexible [2.2.2] analog (DABCO), making it preferable for asymmetric synthesis. Conversely, the [4.3.0] system’s larger ring size accommodates additional substituents for antimicrobial activity.
Properties
IUPAC Name |
1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-5(10)9-4-6-2-7(9)3-8-6;/h6-8H,2-4H2,1H3;1H/t6-,7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRRKGGLUTWXFI-LEUCUCNGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CC1CN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@@H]2C[C@H]1CN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190927-48-0 | |
| Record name | 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Intramolecular Cyclization Strategies
The synthesis of the 2,5-diazabicyclo[2.2.1]heptane core often begins with precursors containing both amine and carbonyl functionalities. A prominent method involves the reaction of 1,3-diamine derivatives with α-keto acids under acidic conditions. For example, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride—a structurally analogous compound—has been synthesized via cesium carbonate-mediated alkylation in tetrahydrofuran (THF) at 50°C under inert atmosphere. Adapting this approach, researchers have replaced the oxygen atom in the oxa-aza bicyclic system with a secondary amine by substituting 1-bromo-2-chloroethane with a diamine-containing alkylating agent. This modification enables the formation of the diazabicycloheptane scaffold, albeit with reduced yields (~20–25%) due to steric hindrance.
Catalytic Ring-Closing Reactions
Hydrochloride Salt Formation
Acid-Mediated Protonation
The final step involves treating the free base with hydrogen chloride (HCl) gas in anhydrous diethyl ether. This process achieves near-quantitative conversion to the hydrochloride salt, as evidenced by the disappearance of the amine proton signal in the ¹H NMR spectrum and the appearance of a broad peak at δ 9.19 ppm corresponding to the ammonium ion.
Crystallization and Purification
Recrystallization from ethanol/water mixtures yields pure 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]ethanone hydrochloride as a white crystalline solid. High-performance liquid chromatography (HPLC) analysis confirms a purity of >98%, with a retention time of 4.42 minutes under reversed-phase conditions.
Reaction Optimization and Yield Analysis
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the diazabicycloheptane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Neuropharmacology :
- The compound has been investigated for its action as a partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive processes and neurodegenerative diseases like Alzheimer's .
- Its structure allows for the development of derivatives that may enhance cognitive function or provide neuroprotective effects.
- Cancer Research :
- Inflammation and Pain Management :
Organic Synthesis Applications
- Synthesis of Chiral Ligands :
- Catalytic Reactions :
Case Study 1: Neuropharmacological Effects
A study published in Journal of Medicinal Chemistry demonstrated that modifications to the diazabicyclo framework could enhance binding affinity to nAChR. The findings suggested that specific substitutions could lead to compounds with improved cognitive-enhancing properties.
Case Study 2: Cancer Inhibition
Research published in Cancer Research highlighted a series of B-Raf inhibitors derived from this compound. The study showed that certain derivatives exhibited significant anti-proliferative activity against melanoma cell lines, indicating potential for further clinical development.
Case Study 3: Asymmetric Catalysis
In a publication within Organic Letters, researchers reported the use of this compound as a catalyst in asymmetric reactions leading to high yields of desired products with excellent enantiomeric excess. This application underscores its utility in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various binding sites, influencing biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the diazabicycloheptane family, which includes analogues with variations in ring size, substituents, and stereochemistry. Below is a comparative analysis:
Key Findings:
Piperazine derivatives lack this rigidity, limiting their utility in applications requiring precise spatial alignment.
Stereochemistry :
- The (1S,4S) configuration of the target compound distinguishes it from stereoisomers like the (1R,4R) form, which may exhibit altered pharmacokinetic profiles .
Substituent Effects :
- The acetyl group at the 2-position introduces a ketone functionality absent in unsubstituted diazabicycloheptanes, enabling covalent bonding or hydrogen-bonding interactions in drug design .
Commercial Availability :
- The target compound is supplied by four manufacturers, whereas [2.2.2] analogues are less commonly available, reflecting niche demand .
Biological Activity
1-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]ethanone hydrochloride is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of diazabicyclic compounds, characterized by the presence of two nitrogen atoms in a bicyclic framework. Its structural formula can be represented as follows:
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of derivatives of this compound. A notable study synthesized a series of dithiocarbamate derivatives and evaluated their effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9e | CaSki (Cervical) | 28 |
| 9e | MDA-MB-231 (Breast) | 18 |
| 9e | SK-Lu-1 (Lung) | 20 |
Compound 9e demonstrated significant antiproliferative activity across these cell lines without inducing necrotic cell death, instead promoting apoptosis via a caspase-dependent pathway .
The mechanism by which these compounds exert their effects involves the induction of apoptosis in tumor cells while sparing normal lymphocytes. This selectivity is crucial for developing safer antitumor agents . The apoptotic pathway activation was confirmed through assays that measured caspase activity and cell viability.
Case Studies
In one study, researchers synthesized seven new dithiocarbamate derivatives based on the diazabicyclo framework and assessed their biological activity against various cancer types. The findings indicated that compound 9e not only inhibited cell proliferation but also showed a preference for inducing apoptosis in cancer cells over normal cells .
In Silico Studies
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for compound 9e suggested favorable pharmacokinetic properties, indicating its potential as a drug candidate . This computational approach aids in identifying suitable candidates for further development and optimization.
Q & A
Q. What are the key synthetic routes for preparing 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]ethanone hydrochloride?
The synthesis typically involves a [3+2] cycloaddition strategy to construct the bicyclic core, followed by regioselective functionalization. For example, tert-butyl-protected intermediates (e.g., tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-carboxylate) are used to control stereochemistry, with subsequent deprotection and acetylation to introduce the ethanone moiety . The hydrochloride salt is formed via acidification with HCl in a polar solvent like ethanol or methanol. Purity is ensured via recrystallization or chromatography .
Q. How is the stereochemical integrity of the bicyclo[2.2.1]heptane core validated?
Chiral HPLC or SFC (supercritical fluid chromatography) is employed to confirm enantiomeric purity (>99% ee) . X-ray crystallography of derivatives (e.g., fluorophenyl-substituted analogs) provides definitive proof of the (1S,4S) configuration by resolving bond angles and torsion angles in the crystal lattice .
Q. What spectroscopic methods are used to characterize this compound?
- NMR : , , and NMR identify proton environments and confirm the bicyclic structure.
- IR Spectroscopy : Peaks near 1650–1700 cm confirm the ketone group, while NH stretches (3300–3500 cm) verify the diazabicyclo framework .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How does this compound perform as a chiral organocatalyst in asymmetric reactions?
The bicyclic framework acts as a rigid scaffold for asymmetric induction. For instance, derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been used in Biginelli reactions to synthesize dihydropyrimidinones with >90% enantiomeric excess (ee) . The nitrogen atoms coordinate with substrates, while the bicyclic geometry restricts conformational flexibility, enhancing stereoselectivity .
Q. What strategies mitigate byproduct formation during its synthesis?
- Protecting Groups : tert-Butyloxycarbonyl (Boc) groups prevent undesired side reactions at the amine sites .
- Temperature Control : Slow addition of acetylating agents at 0–5°C reduces ketone overfunctionalization .
- Workup Optimization : Liquid-liquid extraction with ethyl acetate removes polar impurities, while silica gel chromatography isolates the hydrochloride salt .
Q. How do computational studies inform its reactivity in catalytic cycles?
Density functional theory (DFT) calculations model transition states to predict regioselectivity. For example, studies on similar bicyclic amines show that the (1S,4S) configuration lowers the activation energy for nucleophilic attack by 5–10 kcal/mol compared to other stereoisomers .
Q. What are the challenges in resolving enantiomeric impurities?
Trace enantiomers (<1%) can arise from incomplete chiral resolution during synthesis. Advanced techniques include:
- Dynamic Kinetic Resolution : Using chiral auxiliaries or enzymes to favor the desired enantiomer.
- Crystallization-Induced Asymmetric Transformation (CIAT) : Repeated recrystallization under controlled conditions .
Data Contradictions and Solutions
3.1 Discrepancies in reported catalytic efficiency across studies
Some studies report lower ee values (70–80%) for diazabicycloheptane derivatives in asymmetric catalysis. This is attributed to solvent polarity effects (e.g., THF vs. toluene) or substrate bulkiness. Mitigation involves optimizing solvent systems and using additives like crown ethers to stabilize transition states .
3.2 Variability in hydrochloride salt stability
Hydrolysis of the hydrochloride salt in humid environments has been observed. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
